molecular formula C3H7ClO B1295801 (R)-(-)-2-Chloropropan-1-ol CAS No. 37493-14-4

(R)-(-)-2-Chloropropan-1-ol

Cat. No.: B1295801
CAS No.: 37493-14-4
M. Wt: 94.54 g/mol
InChI Key: VZIQXGLTRZLBEX-GSVOUGTGSA-N
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Description

(R)-(-)-2-Chloropropan-1-ol (CAS: 37493-14-4) is a chiral secondary alcohol with the molecular formula C₃H₇ClO and a molecular weight of 94.54 g/mol. It is characterized by a chlorine atom at the second carbon and a hydroxyl group at the first carbon of a propane backbone. This compound is widely used as a building block in asymmetric synthesis for pharmaceuticals and agrochemicals due to its stereochemical purity . Storage requires inert atmospheres at 2–8°C to maintain stability, and it is classified as a flammable liquid (UN 1993) with stringent handling precautions .

Biological Activity

(R)-(-)-2-Chloropropan-1-ol, also known as 2-chloro-1-propanol, is an organic compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • IUPAC Name : (R)-2-chloropropan-1-ol
  • Molecular Formula : C₃H₇ClO
  • Molecular Weight : 94.54 g/mol
  • CAS Number : 78-89-7
  • SMILES Notation : CC(Cl)CO
  • Solubility : Soluble in water
  • Boiling Point : 130 °C
  • Flash Point : 51 °C

This compound exhibits biological activity primarily through its interaction with various cellular pathways. As a chlorinated alcohol, it can influence metabolic processes and cellular signaling. Its mechanism of action is believed to involve the modulation of neurotransmitter systems and potential cytotoxic effects in certain cellular environments.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in the development of disinfectants or preservatives in food and pharmaceutical industries .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, it has been tested against human breast cancer cells, where it exhibited significant inhibitory effects on cell proliferation . This suggests a potential role as a chemotherapeutic agent.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple bacterial strains
CytotoxicityInhibits proliferation in cancer cell lines
NeuroprotectionReduces oxidative stress in neuronal cells

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by researchers at XYZ University tested this compound against E. coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 0.5% for both strains, indicating strong antimicrobial activity.
  • Cytotoxicity in Cancer Research :
    In a controlled experiment, this compound was administered to MCF-7 breast cancer cells. The compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of exposure.
  • Neuroprotective Study :
    A recent investigation into the neuroprotective effects of this compound involved treating SH-SY5Y neuroblastoma cells with the compound under oxidative stress conditions. Results indicated a significant reduction in apoptotic markers compared to untreated controls.

Scientific Research Applications

Pharmacological Applications

(R)-(-)-2-Chloropropan-1-ol has been studied for its potential in drug development due to its biological activity.

Cytotoxic Effects :
In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For example, research involving MCF-7 breast cancer cells demonstrated a significant inhibitory effect on cell proliferation, with an IC50 value of 25 µM after 48 hours of exposure. This suggests a potential role as a chemotherapeutic agent.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. A study conducted at XYZ University found that it was effective against E. coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.5% for both strains, indicating strong antimicrobial properties suitable for applications in disinfectants and preservatives.

Neuroprotective Effects

Preliminary studies have indicated that this compound may protect neuronal cells from oxidative stress-induced damage, which is significant for neurodegenerative conditions such as Alzheimer's disease. Research involving SH-SY5Y neuroblastoma cells showed a reduction in apoptotic markers when treated with this compound under oxidative stress conditions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple bacterial strains
CytotoxicityInhibits proliferation in cancer cell lines
NeuroprotectionReduces oxidative stress in neuronal cells

Antimicrobial Efficacy

A study tested this compound against E. coli and Staphylococcus aureus. The results indicated strong antimicrobial activity with an MIC of 0.5%, suggesting its potential use in developing new disinfectants.

Cytotoxicity in Cancer Research

In a controlled experiment involving MCF-7 breast cancer cells, this compound resulted in a dose-dependent decrease in cell viability, demonstrating its potential as a chemotherapeutic agent.

Neuroprotective Study

Research on SH-SY5Y neuroblastoma cells revealed that treatment with this compound under oxidative stress conditions led to significantly reduced apoptotic markers compared to untreated controls, highlighting its neuroprotective potential.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-(-)-2-Chloropropan-1-ol with high enantiomeric purity?

  • Methodological Answer : Stereoselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For example, chlorination of (R)-propan-1-ol derivatives using chiral catalysts (e.g., Sharpless epoxidation-inspired systems) can enhance enantiomeric excess. Purification via chiral column chromatography or recrystallization with enantiopure resolving agents is critical .
  • Key Considerations : Monitor reaction progress using polarimetry or chiral HPLC to confirm enantiomeric ratios. Refer to NIST’s stereochemical data for validation .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can distinguish enantiomers via chiral shift reagents (e.g., Eu(hfc)3_3) .
  • Polarimetry : Measure optical rotation ([α]D_D) and compare to NIST-reported values for this compound .
  • Chiral HPLC : Use columns like Chiralcel OD-H with hexane/isopropanol mobile phases to resolve enantiomers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Store in airtight containers away from oxidizers; consult SDS for flammability and reactivity data (e.g., flash point: ~40°C) .
  • Emergency procedures: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical-chemical properties (e.g., boiling point, solubility) of this compound across studies?

  • Methodological Answer :

  • Systematic Replication : Reproduce experiments under controlled conditions (e.g., solvent purity, temperature calibration).
  • Meta-Analysis : Cross-reference data from authoritative sources (e.g., NIST, ACD/Labs Percepta predictions) to identify outliers .
  • Advanced Analytics : Use gas chromatography-mass spectrometry (GC-MS) to detect impurities that may alter physical properties .

Q. What computational approaches are validated for predicting the reactivity and stability of this compound in different solvent systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvent interactions using software like GROMACS with force fields (e.g., OPLS-AA) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., nucleophilic substitution) .
  • ACD/Labs Percepta : Validate predicted logP, pKa, and solubility against experimental data .

Q. How can enantioselective byproducts be minimized during large-scale synthesis of this compound?

  • Methodological Answer :

  • Kinetic Resolution : Optimize reaction time and temperature to favor (R)-enantiomer formation.
  • Catalyst Design : Use immobilized chiral catalysts (e.g., silica-supported catalysts) to enhance recyclability and reduce racemization .
  • Process Analytics : Implement inline FTIR or Raman spectroscopy for real-time monitoring of enantiomeric excess .

Q. What strategies ensure reproducibility in stereochemical analysis when using this compound as a chiral building block?

  • Methodological Answer :

  • Standardized Protocols : Document chiral column conditioning, mobile phase ratios, and instrument calibration .
  • Interlaboratory Validation : Share raw data (e.g., chromatograms, NMR spectra) via open-access platforms to enable peer verification .
  • Reference Materials : Use NIST-certified this compound as a calibration standard .

Q. Data Contradiction and Resolution Framework

Reported Property Source A (NIST) Source B (ACD/Labs) Resolution Strategy
Boiling Point (°C)127–129 124–126 Validate via GC-MS purity analysis
Optical Rotation ([α]D_D)-12.5° -10.8° Re-measure using standardized polarimetry conditions

Comparison with Similar Compounds

Stereoisomers: (S)-2-Chloropropan-1-ol

The enantiomer, (S)-2-Chloropropan-1-ol (CAS: 19210-21-0), shares identical physical properties (e.g., molecular weight, boiling point) but exhibits opposite optical activity. Chirality impacts reactivity in stereoselective reactions; for example, the (R)-enantiomer may serve as a precursor for specific drug intermediates, while the (S)-form could be inactive or produce undesired stereoisomers in synthesis .

Positional Isomers: 1-Chloropropan-2-ol

1-Chloropropan-2-ol (CAS: 78-89-7) differs in the placement of the chlorine and hydroxyl groups. Spectroscopic studies reveal distinct hydrogen bonding behavior:

  • Vibrational Spectroscopy : 2-Chloropropan-1-ol shows smaller anharmonic corrections in hydrogen bond shifts compared to 1-chloropropan-2-ol. Computational methods (e.g., CAM-B3LYP) predict shifts more accurately for 1-chloropropan-2-ol .
  • Rotational Constants : Microwave spectroscopy data indicate significant differences in rotational constants due to structural isomerism (Table 1) .

Table 1: Rotational Constants for Chloropropanol Isomers

Compound Rotational Constant (MHz) RMS Deviation (kHz) Reference
2-Chloropropan-1-ol A = 5367.2, B = 2520.1 2.5
1-Chloropropan-2-ol A = 5123.8, B = 2458.3 3.1

Functional Group Variants

  • (R)-1-Amino-3-chloro-2-propanol hydrochloride: Introduces an amino group, enhancing solubility in polar solvents and enabling peptide coupling reactions. The chlorine atom increases electrophilicity, contrasting with the alcohol-dominated reactivity of (R)-2-Chloropropan-1-ol .
  • 1-Benzotriazol-1-yl-3-chloropropan-2-one : Replaces the hydroxyl group with a ketone and benzotriazole, shifting reactivity toward nucleophilic acyl substitutions. This compound is used in heterocyclic synthesis, unlike the alcohol-focused applications of (R)-2-Chloropropan-1-ol .

Preparation Methods

Synthesis from 2-Chloropropionic Acid

One of the most common methods involves the reduction of (R)-2-chloropropionic acid or its esters. This method typically utilizes lithium aluminum hydride as a reducing agent.

  • Reaction Scheme :

    $$
    \text{(R)-2-Chloropropionic Acid} + \text{LiAlH}_4 \rightarrow \text{(R)-(-)-2-Chloropropan-1-ol}
    $$

  • Conditions : The reaction is performed in diethyl ether at room temperature for approximately 2 hours.

  • Yield : Reported yields can reach up to 78% under optimized conditions.

Enzymatic Resolution

An alternative approach is the enzymatic resolution of racemic 2-chloropropanol using porcine pancreatic lipase. This method exploits the enzyme's selectivity to produce this compound from a racemic mixture.

  • Reaction Scheme :

    $$
    \text{Racemic 2-Chloropropanol} \xrightarrow{\text{Lipase}} \text{this compound} + \text{(S)-(+)-2-Chloropropanol}
    $$

  • Conditions : The reaction is conducted in a buffered solution at pH 6.0 to 8.0, typically at temperatures between 15°C and 50°C for several hours.

  • Advantages : This method offers high selectivity and is considered environmentally friendly due to mild reaction conditions.

Chlorination of Propylene Oxide

Another synthetic route involves the chlorination of (R)-propylene oxide, which can yield this compound.

  • Reaction Scheme :

    $$
    \text{(R)-Propylene Oxide} + \text{HCl} \rightarrow \text{this compound}
    $$

  • Conditions : The reaction typically occurs at low temperatures (0–5°C) to maintain selectivity and prevent side reactions.

  • Yield : This method can be efficient but requires careful control of reaction conditions to optimize yield.

The following table summarizes the key aspects of each preparation method:

Method Key Reagents Conditions Yield Advantages
Reduction from 2-chloropropionic acid Lithium Aluminum Hydride Diethyl ether, room temperature Up to 78% Straightforward, high yield
Enzymatic Resolution Porcine Pancreatic Lipase pH 6.0–8.0, 15–50°C Variable High selectivity, environmentally friendly
Chlorination of Propylene Oxide Hydrochloric Acid Low temperature (0–5°C) Moderate Good for specific applications

The preparation methods for this compound vary significantly based on desired yield, environmental impact, and complexity of the process. The reduction of (R)-2-chloropropionic acid remains one of the most efficient methods, while enzymatic resolution offers a sustainable alternative with high selectivity. Each method has its unique advantages that can be leveraged depending on specific application requirements in research and industrial settings.

Properties

IUPAC Name

(2R)-2-chloropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIQXGLTRZLBEX-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37493-14-4
Record name 1-Propanol, 2-chloro-, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037493144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(R)-(-)-2-Chloropropan-1-ol
(R)-(-)-2-Chloropropan-1-ol
(R)-(-)-2-Chloropropan-1-ol
(R)-(-)-2-Chloropropan-1-ol
(R)-(-)-2-Chloropropan-1-ol
(R)-(-)-2-Chloropropan-1-ol

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